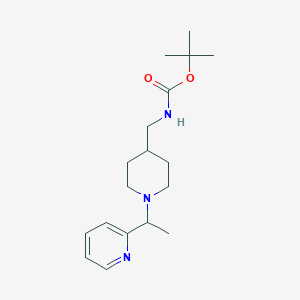

tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate

Description

tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate (CAS: 1289384-71-9) is a carbamate-protected piperidine derivative featuring a pyridin-2-yl ethyl substituent. Its molecular formula is inferred as C₁₈H₂₈N₃O₂, with a molecular weight of ~318.44 g/mol. The tert-butyl carbamate group acts as a protective moiety for the amine, making the compound a critical intermediate in pharmaceutical synthesis, particularly for drugs targeting neurological or cardiovascular pathways .

Properties

IUPAC Name |

tert-butyl N-[[1-(1-pyridin-2-ylethyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2/c1-14(16-7-5-6-10-19-16)21-11-8-15(9-12-21)13-20-17(22)23-18(2,3)4/h5-7,10,14-15H,8-9,11-13H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYCCMUITUMZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCC(CC2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901121260 | |

| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-06-9 | |

| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[1-[1-(2-pyridinyl)ethyl]-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901121260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and immunomodulation. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate is , with a molecular weight of 303.44 g/mol. The structure features a piperidine ring substituted with a pyridine moiety, which is critical for its biological activity.

Research indicates that compounds containing piperidine and pyridine structures often interact with various biological targets, including enzymes and receptors involved in cancer progression and immune response modulation. For example, the compound's structural similarity to known PD-1 inhibitors suggests potential activity in modulating immune checkpoints in cancer therapy .

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine, including tert-butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate, exhibit anticancer properties. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a related piperidine derivative demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

Immunomodulatory Effects

In a study evaluating immune cell responses, it was found that piperidine derivatives could enhance the activity of mouse splenocytes against tumor cells through PD-1/PD-L1 pathway inhibition. The compound was able to rescue immune cells effectively at concentrations as low as 100 nM, indicating its potential as an immunotherapeutic agent .

Case Study 1: PD-L1 Inhibition

A PhD thesis explored the biological activity of several piperidine derivatives, including tert-butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound could restore immune function significantly at specific concentrations, suggesting its role as a PD-L1 inhibitor .

Case Study 2: Cytotoxicity in Cancer Cells

In another investigation, the compound was tested against various cancer cell lines. The results showed that it exhibited dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds .

Data Tables

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for further development in treating various conditions, particularly those involving the central nervous system (CNS).

2. Targeted Protein Degradation

Similar compounds have been utilized as linkers in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins associated with diseases like cancer. The incorporation of rigid linkers can enhance the efficacy of these compounds by optimizing their three-dimensional orientation for better binding to targets .

3. Neuropharmacology

Research indicates that derivatives of piperidine and pyridine can modulate neurotransmitter systems, making this compound a candidate for studies related to neuropharmacology. Its effects on dopamine and serotonin receptors could be particularly relevant in the context of mood disorders or neurodegenerative diseases.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective properties of piperidine derivatives, including those similar to tert-butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate). The findings suggested that these compounds could mitigate neuronal damage in models of oxidative stress, indicating potential applications in treating neurodegenerative diseases .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of pyridine-based compounds. The study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, suggesting that tert-butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-4-yl)methyl)carbamate could be further explored for its anticancer potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally related tert-butyl carbamates with variations in the heterocyclic substituents, substitution patterns, and molecular properties. Key examples include:

tert-Butyl ((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamate (CAS: 29168-93-2)

- Molecular Formula : C₁₅H₂₅N₄O₂

- Molecular Weight : 293.39 g/mol

- Key Differences: Replaces the pyridin-2-yl group with a pyrimidin-2-yl ring, reducing steric bulk and altering electronic properties.

tert-Butyl (1-(1-(thiazol-2-yl)ethyl)piperidin-4-yl)carbamate (CAS: 1289384-82-2)

- Molecular Formula : C₁₄H₂₄N₃O₂S

- Molecular Weight : 298.43 g/mol

- Key Differences : Substitutes pyridine with a thiazole ring, introducing sulfur. Thiazole’s electron-withdrawing nature may enhance metabolic stability but reduce solubility in polar solvents .

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS: 33048-52-1)

- Molecular Formula : C₁₇H₂₄ClN₃O₃

- Molecular Weight : 365.85 g/mol

- Key Differences: Incorporates a chloronicotinoyl group, increasing molecular weight and lipophilicity. The chlorine atom may improve receptor binding via halogen interactions but raises toxicity concerns .

tert-Butyl [1-(piperidin-4-ylmethyl)piperidin-4-yl]carbamate (CAS: 220032-43-9)

- Molecular Formula : C₁₆H₃₁N₃O₂

- Molecular Weight : 297.43 g/mol

- Key Differences: Features a piperidin-4-ylmethyl substituent instead of pyridin-2-yl ethyl. The elongated alkyl chain enhances flexibility but may reduce target specificity. Solubility: Slightly soluble in DMSO, methanol, and chloroform .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.